5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide
Overview
Description
5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide is a compound with the molecular formula C9H7ClN2O . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1cc(no1)-c2ccc(Cl)cc2
. Chemical Reactions Analysis
The chemical reactions involving isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .Physical and Chemical Properties Analysis
The compound has a molecular weight of 194.62 . It is a solid substance with a melting point of 163-167 °C .Scientific Research Applications
Synthesis of Non-Natural Amino Acids
5-Amino-3-(3-chlorophenyl)isoxazole-4-carboxamide and related compounds have been utilized in the synthesis of non-natural amino acids. A study by Pasunooti et al. (2015) demonstrated the use of isoxazole-3-carboxamide derivatives for Pd-catalyzed C(sp(3))-H bond activation in primary amine compounds. This method led to efficient arylation and alkylation of α-aminobutanoic acid derivatives, yielding various γ-substituted non-natural amino acids. These findings highlight the potential of using isoxazole derivatives in the synthesis of complex amino acids (Pasunooti et al., 2015).
Herbicidal Activity
The herbicidal properties of isoxazole-4-carboxamide derivatives have been explored, as demonstrated by Hamper et al. (1995). They synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which exhibited significant herbicidal activity against both broadleaf and narrowleaf weeds in greenhouse and field studies. This research underscores the potential of isoxazole derivatives in agricultural applications (Hamper et al., 1995).
Antitumor Properties
Isoxazole derivatives, including this compound, have shown promise in antitumor applications. For instance, the synthesis and study of various imidazotetrazines, closely related to isoxazole derivatives, revealed their curative activity against certain types of leukemia, as found by Stevens et al. (1984). This suggests the potential of isoxazole derivatives in the development of new antitumor agents (Stevens et al., 1984).
Carbonic Anhydrase Inhibition
In the medical field, isoxazole-containing compounds have been investigated for their inhibitory properties against carbonic anhydrase, an enzyme involved in various physiological processes. Altug et al. (2017) synthesized 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives and found them to be effective inhibitors of certain human carbonic anhydrase isoforms. These findings open avenues for the use of isoxazole derivatives in medical therapies (Altug et al., 2017).
Structural and Theoretical Studies
Isoxazole derivatives have also been subjects of structural and theoretical studies. Jezierska et al. (2003) conducted experimental and theoretical structural studies on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, revealing its promising immunological activity. Such studies are crucial in understanding the chemical properties and potential applications of isoxazole derivatives (Jezierska et al., 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-3-1-2-5(4-6)8-7(9(12)15)10(13)16-14-8/h1-4H,13H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRPZPVXZMBFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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